![molecular formula C11H16ClN3S B2946897 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 865660-14-6](/img/structure/B2946897.png)

1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

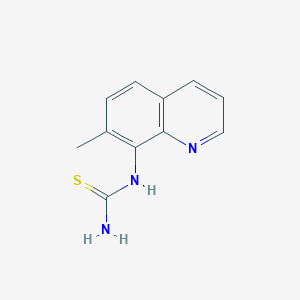

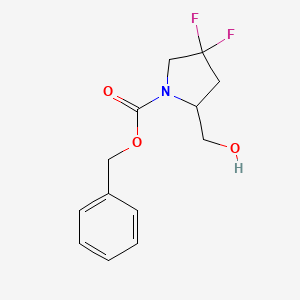

“1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” is a chemical compound with the molecular formula C11H16ClN3S and a molar mass of 257.78 . It is also known by the synonyms “this compound” and "1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(prop-2-en-1-yl)piperazine" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a piperazine ring via a methylene bridge . The piperazine ring is further substituted with an allyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that thiazole derivatives have been involved in a wide range of chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H16ClN3S and a molar mass of 257.78 .科学的研究の応用

Antimicrobial Applications

Thiazole derivatives like 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine have been found to exhibit potent antimicrobial properties. These compounds can be used to develop new antibiotics that target resistant strains of bacteria. Their mode of action often involves interfering with bacterial cell wall synthesis or protein synthesis, which is crucial for bacterial growth and replication .

Anticancer Activities

The structural motif of thiazole is present in several anticancer drugs. Research has shown that thiazole derivatives can be effective in inhibiting the growth of cancer cells. They may work by disrupting the cell cycle or inducing apoptosis in cancerous cells. This makes them valuable candidates for the development of new oncology medications .

Antidiabetic Effects

Thiazole compounds have been associated with antidiabetic effects, potentially offering a new avenue for diabetes treatment. They may act by modulating insulin release or by improving insulin sensitivity in peripheral tissues, thus helping to regulate blood glucose levels .

Anti-Inflammatory and Analgesic Properties

Due to their anti-inflammatory properties, thiazole derivatives can be used in the treatment of chronic inflammatory diseases. They may also possess analgesic properties, providing relief from pain without the side effects associated with traditional painkillers .

Neuroprotective Effects

Some thiazole derivatives have shown promise as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases like Alzheimer’s by protecting neuronal cells from damage or by enhancing their survival .

Antihypertensive Activity

Thiazole derivatives can exhibit antihypertensive activity, making them potential candidates for the treatment of high blood pressure. They may work by relaxing blood vessels or by acting on the renin-angiotensin system, which regulates blood pressure .

Antioxidant Properties

The antioxidant properties of thiazole derivatives make them useful in combating oxidative stress, which is a factor in many chronic diseases. They can neutralize free radicals and may help prevent cell damage .

Agricultural Applications

In agriculture, thiazole derivatives can be used to develop new pesticides and fungicides. Their effectiveness in controlling pests and plant diseases can contribute to increased crop yields and food security .

将来の方向性

The future directions for “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of thiazole derivatives, there may be potential for developing new pharmacologically active compounds .

作用機序

Target of Action

The primary targets of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine are currently unknown. This compound is a derivative of thiazole , a heterocyclic compound that has been associated with diverse biological activities

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

Thiazole derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

As a thiazole derivative, it may have diverse biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature can affect the stability of the compound . .

特性

IUPAC Name |

2-chloro-5-[(4-prop-2-enylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3S/c1-2-3-14-4-6-15(7-5-14)9-10-8-13-11(12)16-10/h2,8H,1,3-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWBDIDUWDYQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)

![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)